1-(Aminomethyl)-4-methyl-2-azabicyclo[2.2.1]heptan-3-one
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Overview
Description
1-(Aminomethyl)-4-methyl-2-azabicyclo[221]heptan-3-one is a bicyclic compound characterized by its unique structure, which includes a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-4-methyl-2-azabicyclo[2.2.1]heptan-3-one typically involves the following steps:
Starting Material: The synthesis often begins with commercially available bicyclo[2.2.1]heptane derivatives.
Functional Group Introduction: Introduction of the aminomethyl group can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Cyclization: The formation of the azabicyclo structure can be accomplished through intramolecular cyclization reactions, often facilitated by acidic or basic catalysts.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-4-methyl-2-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated derivatives
Scientific Research Applications
1-(Aminomethyl)-4-methyl-2-azabicyclo[2.2.1]heptan-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold
Properties
IUPAC Name |
1-(aminomethyl)-4-methyl-2-azabicyclo[2.2.1]heptan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7-2-3-8(4-7,5-9)10-6(7)11/h2-5,9H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEJLWHTOZCSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(NC2=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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